molecular formula C11H10BrNO3 B8347362 Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

Cat. No.: B8347362
M. Wt: 284.11 g/mol
InChI Key: ZSMYPOIXYLPSPL-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromobenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 6-amino-5-bromo-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)7-5-16-10-4-9(13)8(12)3-6(7)10/h3-5H,2,13H2,1H3

InChI Key

ZSMYPOIXYLPSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=CC(=C(C=C21)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (95 g, 302 mmol), iron filings (50.67 g, 907 mmol) and NH4Cl (97 g, 1.82 mol) in MeOH-THF—H2O (2:2:1, 1000 mL) were stirred at refluxing for 3 hours. After filtered and concentrated in vacuum, the residue was purified by column chromatography (eluted with PE:EA from 20:1 to 10:1) to furnish the pure product of ethyl 6-amino-5-bromobenzofuran-3-carboxylate (58.0 g, yield: 68%). 1H-NMR (DMSO-d6, 400 MHz) δ 8.46 (s, 1H), 7.85 (s, 1H), 7.03 (s, 1H), 5.55 (br s, 2H), 4.31 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H). MS (M+H)+: 284/286.
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
97 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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